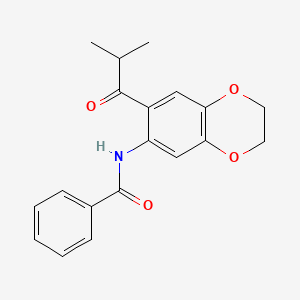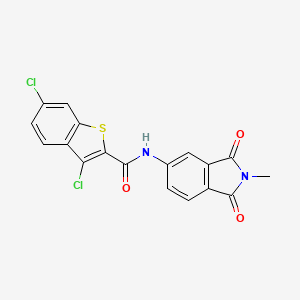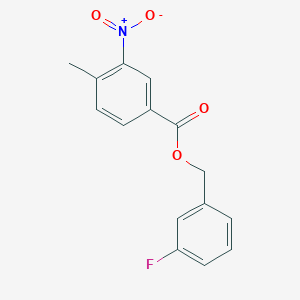
ethyl 4-(4-morpholinyl)-8-(trifluoromethyl)-3-quinolinecarboxylate
Descripción general
Descripción
Ethyl 4-(4-morpholinyl)-8-(trifluoromethyl)-3-quinolinecarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "MTIQ" and has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
MTIQ has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, MTIQ has been studied for its anti-cancer properties, with promising results in inhibiting the growth of cancer cells. Furthermore, MTIQ has been studied for its anti-viral properties, with potential applications in treating viral infections such as influenza.
Mecanismo De Acción
The mechanism of action of MTIQ is not fully understood, but it is believed to act through the inhibition of various cellular signaling pathways. MTIQ has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, MTIQ has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cellular signaling and cancer cell growth.
Biochemical and Physiological Effects:
MTIQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, MTIQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, MTIQ has been shown to inhibit the replication of viruses, such as influenza.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTIQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, MTIQ has been shown to have low toxicity, making it a viable compound for in vitro and in vivo studies. However, one limitation of MTIQ is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on MTIQ. One area of research could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies could be conducted to fully understand the mechanism of action of MTIQ. Furthermore, research could be conducted to investigate the potential of MTIQ as a therapeutic agent in treating other diseases, such as viral infections. Finally, research could be conducted to develop new derivatives of MTIQ with improved properties, such as increased solubility.
In conclusion, MTIQ is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising compound for future research. The synthesis method of MTIQ has been optimized to increase yield and purity, and it has been shown to have low toxicity. While there are limitations to its use in lab experiments, there are several potential future directions for research on MTIQ.
Propiedades
IUPAC Name |
ethyl 4-morpholin-4-yl-8-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-2-25-16(23)12-10-21-14-11(4-3-5-13(14)17(18,19)20)15(12)22-6-8-24-9-7-22/h3-5,10H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKBIJMWBYGBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N3CCOCC3)C=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B3611540.png)
![N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B3611541.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3611548.png)

![2-bromo-N-({5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3611559.png)
![4-bromo-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3611572.png)


![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B3611583.png)
![7-[(2,4-difluorobenzyl)oxy]-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3611596.png)
![N-cyclohexyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3611600.png)


![N-(4-bromo-2-fluorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3611626.png)